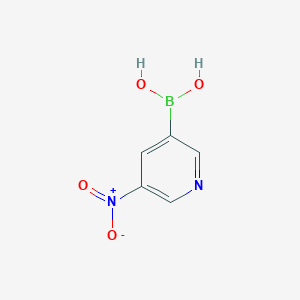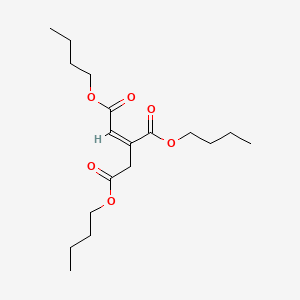
3-(2,4-Dichlorophenoxy)octan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenoxy)octan-2-yl acetate is an organic compound with the molecular formula C16H22Cl2O3 and a molecular weight of 333.25 g/mol . It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms on the phenyl ring and an acetate group attached to the octyl chain.
Métodos De Preparación
The synthesis of 3-(2,4-Dichlorophenoxy)octan-2-yl acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with octan-2-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-(2,4-Dichlorophenoxy)octan-2-yl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 2,4-dichlorophenoxyacetic acid and octan-2-ol.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
3-(2,4-Dichlorophenoxy)octan-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and plant growth regulators.
Biology: The compound is studied for its potential effects on plant physiology and growth, particularly in the context of herbicide action.
Industry: It is used in the formulation of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dichlorophenoxy)octan-2-yl acetate involves its interaction with specific molecular targets in plants. The compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventual plant death. The molecular pathways involved include the disruption of auxin transport and signaling, which are critical for normal plant development .
Comparación Con Compuestos Similares
3-(2,4-Dichlorophenoxy)octan-2-yl acetate can be compared with other phenoxyacetic acid derivatives, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but lacking the octyl acetate group.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom on the phenyl ring.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with a methyl group instead of a chlorine atom at the 2-position.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
3-(2,4-dichlorophenoxy)octan-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2O3/c1-4-5-6-7-15(11(2)20-12(3)19)21-16-9-8-13(17)10-14(16)18/h8-11,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQHERLTIBTJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C)OC(=O)C)OC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B8226594.png)
![7-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B8226597.png)







![tert-butyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B8226643.png)
